molecular formula C6H3FINO2 B1590883 2-Fluoro-5-iodonitrobenzene CAS No. 364-75-0

2-Fluoro-5-iodonitrobenzene

Cat. No. B1590883
CAS RN: 364-75-0
M. Wt: 267 g/mol
InChI Key: KUJTZQXHTBKAMO-UHFFFAOYSA-N
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Description

“2-Fluoro-5-iodonitrobenzene” is a chemical compound used in scientific research. It has a molecular formula of C6H3FINO2 . It is used for R&D purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 2-Fluoro-5-iodonitrobenzene involves the addition of isoamyl nitrite to a suspension of 4-fluoro-3-nitrophenylamine in diiodomethane. The mixture is stirred under nitrogen at room temperature for 1 hour, then heated at 70°C for 1 hour. The resulting compound is then purified through silica gel chromatography .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-iodonitrobenzene is represented by the molecular formula C6H3FINO2 . The molecular weight of the compound is 267.00 .


Physical And Chemical Properties Analysis

2-Fluoro-5-iodonitrobenzene has a molecular weight of 267.00 . It is very slightly soluble (0.22 g/L at 25 ºC), has a density of 2.093±0.06 g/cm3 (20 ºC 760 Torr), a boiling point of 289.4±20.0 ºC (760 Torr), and a flash point of 128.8±21.8 ºC .

Scientific Research Applications

Chemical Modifications in Biological Systems

2-Fluoro-5-iodonitrobenzene, a chemical analog to 1-fluoro-2,4-dinitrobenzene, has been studied for its applications in biological systems. The reaction of this compound with amino acids and peptides under alkaline conditions is widely used for the quantitative assay of N-terminal amino acids, indicating its utility in protein and peptide analysis (Tonge, 1962). Furthermore, its reaction with cysteine has been investigated, revealing insights into the mechanisms of action of toxicants functioning as alkylating agents (Burchfield, 1958).

Analytical Chemistry Applications

In the field of analytical chemistry, 2-Fluoro-5-iodonitrobenzene's derivatives are instrumental. The compound has been used in the preparation of 2-Fluoro-5-nitrobenzonitrile, which reacts with various amines and amino acids, facilitating the analysis of these compounds (Wilshire, 1967). This application is crucial for understanding the structure and function of biological molecules.

Impact on Cellular Functions

Research has shown that compounds like 1-fluoro-2,4-dinitrobenzene can significantlyaffect cellular functions. For instance, erythrocytes treated with 1-fluoro-2,4-dinitrobenzene become permeable to ions like Na+ and K+, influencing cell permeability and strength (Berg, Diamond, & Marfey, 1965). This suggests potential applications in studying cell membrane dynamics and ion transport mechanisms.

Vibrational Spectra Analysis

2-Fluoro-5-iodonitrobenzene and its analogs have been subjects of vibrational spectra analysis, providing insights into molecular structure and dynamics. Studies on the Raman and infrared spectra of molecules like o-, m-, and p-iodonitrobenzenes contribute to a deeper understanding of molecular vibrations and their impact on chemical properties (Rao & Rao, 1989).

Safety And Hazards

2-Fluoro-5-iodonitrobenzene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

2-Fluoro-5-iodonitrobenzene is a valuable tool for various studies, with applications ranging from organic synthesis to medicinal chemistry. As a fluorinated pharmaceutical intermediate , it may have potential for future research and development in the field of pharmaceuticals.

properties

IUPAC Name

1-fluoro-4-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJTZQXHTBKAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561945
Record name 1-Fluoro-4-iodo-2-nitrobenzene
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Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodonitrobenzene

CAS RN

364-75-0
Record name 1-Fluoro-4-iodo-2-nitrobenzene
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Record name 1-Fluoro-4-iodo-2-nitrobenzene
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Record name 1-fluoro-4-iodo-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

A vigorously stirred suspension of 4-fluoro-3-nitroaniline (25 g, 0.16 mol) in conc. hydrochloric acid (125 ml) was cooled to −15° C. A solution of sodium nitrite (12.1 g, 0.18 mol) in water (25 ml) was added drop-wise keeping the temperature at −15° C. Following the addition the mixture was stirred for 15 min whereafter a solution of potassium iodide (33.4 g, 0.2 mol) in water (65 ml) was added over 45 min. At the end of the addition the mixture was stirred for additionally 30 min at ambient temperature. Aqueous sodium sulfite (1M) was added to remove iodine and the resulting mixture was extracted thrice with diethyl ether. The combined extracts were successively washed with ice-cold aqueous sodium hydroxide (1M) and brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether (1:9 v/v) as the eluent, to yield the desired product (30.3 g, 71%) as a yellowish oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
33.4 g
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

To a solution of 1-fluoro-2-nitrobenzene (5 g, 35.43 mmol) in triflic acid (15.6 ml, 177.15 mmol, 5 eq.) at 0° C. was added N-iodosuccinimide (9.57 g, 42.5 mmol, 1.2 eq.) portionwise and the mixture was stirred at RT for 1 h. The mixture was quenched by the addition of water and extracted with diethylether (3×150 ml). The combined organic layer was washed with water, aqueous sodium thiosulfate, brine and dried over sodium sulphate. The solvent was distilled off and the crude residue was purified by column chromatography (60-120 silica gel, 5% ethyl acetate in hexane) to afford the compound in 66% yield (6.2 g). 1H NMR (300 MHz, DMSO-d6): δ 8.42 (dd, 1H), 8.18-8.13 (m, 1H), 7.46-7.39 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Add isoamyl nitrite (18.6 g, 160 mmol) to a suspension of 4-fluoro-3-nitrophenylamine (5.0 g, 32 mmol) in diiodomethane (150 mL). Stir under nitrogen at room temperature for 1 h. Heat at 70° C. for 1 h. Cool to room temperature and concentrate. Dilute with dichloromethane (500 mL) and water (100 mL). Collect the organic, concentrate and purify (silica gel chromatography, eluting with a gradient of 100:0 to 80:20 hexanes:ethyl acetate), to give the title compound as a yellow oil (1.22 g, 14%).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
14%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LM Riley, TN Mclay, A Sutherland - The Journal of Organic …, 2023 - ACS Publications
… The planned three-step preparation of 8 involved a nucleophilic aromatic substitution reaction of 2-fluoro-5-iodonitrobenzene (6) with 3-aminoalanine derivative 5. Following reduction …
Number of citations: 5 pubs.acs.org
J Arotsky, AC Darby, JBA Hamilton - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The rate and products of the reaction between each of a range of deactivated substituted benzenes and the tri-iodine cation, in sulphuric acid solution, have been investigated. The rate …
Number of citations: 23 pubs.rsc.org

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